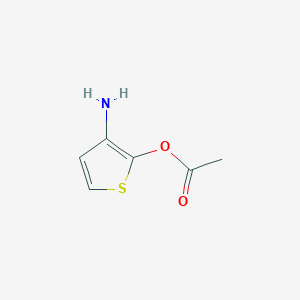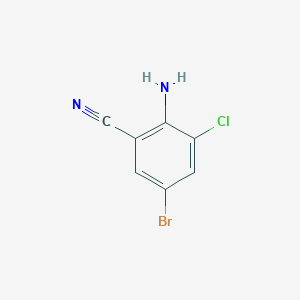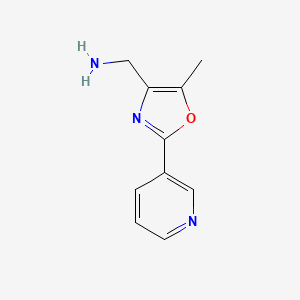
2-Chloro-N-(2,4-dimethoxybenzyl)acetamide
Descripción general
Descripción
2-Chloro-N-(2,4-dimethoxybenzyl)acetamide is a unique chemical compound provided by Sigma-Aldrich . It is a solid substance with the empirical formula C11H14ClNO3 and a molecular weight of 243.69 . The compound is part of a collection of unique chemicals provided for early discovery researchers .
Molecular Structure Analysis
The SMILES string for 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide isCOC1=C(CNC(CCl)=O)C=CC=C1OC . This provides a text representation of the compound’s molecular structure. The InChI key, which is another form of representing the molecule, is FDTHPPDALZURBA-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
2-Chloro-N-(2,4-dimethoxybenzyl)acetamide is a solid substance . It has a molecular weight of 243.69 . The compound’s empirical formula is C11H14ClNO3 . Unfortunately, additional physical and chemical properties like melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Structural and Conformational Analysis
- 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide has been studied for its structural and conformational properties. Hajjem et al. (1993) explored the structure of a related compound, N-(4-Chloro-α,α-dimethoxybenzyl)acetamide, highlighting its orthorhombic crystal structure and the sp3-hybridized carbon atom connected to the acetamide group (Hajjem, Kallel, Svoboda, & Baccar, 1993).
Synthesis and Application in Pharmaceutical Products
- Sakai et al. (2022) reported the use of 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts as versatile reagents for synthesizing N-alkylacetamides and benzyl carbamates, useful in pharmaceutical product synthesis (Sakai, Takenaka, Koike, Hira, & Mori, 2022).
As a Protecting Group in Carbohydrate Chemistry
- The compound has been used as an amide protecting group in carbohydrate chemistry. Kelly and Jensen (2001) utilized 2,4-Dimethoxybenzyl as a protective group for 2-acetamido glycosyl donors in their studies (Kelly & Jensen, 2001).
In the Synthesis of Analgesic and Anti-Inflammatory Compounds
- Yusov et al. (2019) synthesized acetamides with 2,4-dimethoxybenzyl groups, demonstrating their analgesic and anti-inflammatory properties (Yusov, Chashchina, Mikhailovskii, & Rudakova, 2019).
Antitumor Activity
- Grivsky et al. (1980) explored the antitumor activity of compounds with a structure similar to 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide, highlighting its potential in cancer research (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
In Neuropharmacology
- Okuyama et al. (1999) investigated N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide, a compound with a similar structure, for its neuropharmacological profile, demonstrating its potential in neurological and psychiatric conditions (Okuyama, Chaki, Yoshikawa, Ogawa, Suzuki, Okubo, Nakazato, Nagamine, & Tomisawa, 1999).
Photoreactivity in Chemistry
- Katritzky et al. (2003) synthesized molecules with dimethoxy-substituted benzyl groups, examining their photoreactivity, which is significant for various chemical applications (Katritzky, Xu, Vakulenko, Wilcox, & Bley, 2003).
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-N-[(2,4-dimethoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-15-9-4-3-8(10(5-9)16-2)7-13-11(14)6-12/h3-5H,6-7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRSJSADGNJHOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)CCl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2,4-dimethoxybenzyl)acetamide | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

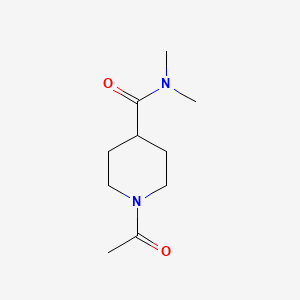


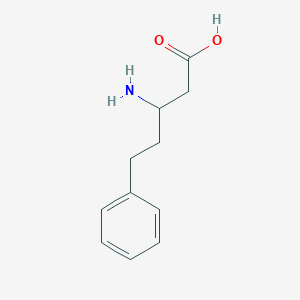
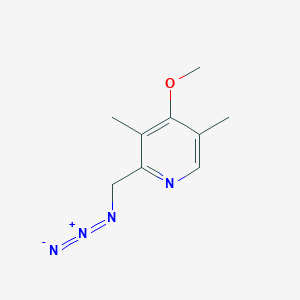



![(2E)-2-[[2-(1H-indol-3-yl)ethylamino]methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B3038838.png)

![3-(2-chloro-5-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B3038840.png)
